Diethyl 2-(2-methylpropylidene)malonate
Overview
Description
Diethyl 2-(2-methylpropylidene)malonate is a chemical compound with the molecular formula C11H18O4 . It has a molecular weight of 214.26 g/mol . The IUPAC name for this compound is diethyl 2-(2-methylpropylidene)propanedioate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H18O4/c1-5-14-10(12)9(7-8(3)4)11(13)15-6-2/h7-8H,5-6H2,1-4H3 . The Canonical SMILES for this compound is CCOC(=O)C(=CC©C)C(=O)OCC .Physical And Chemical Properties Analysis
This compound has a molecular weight of 214.26 g/mol . It has a computed XLogP3 value of 2.6 , indicating its lipophilicity. It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 7 rotatable bonds and a topological polar surface area of 52.6 Ų .Scientific Research Applications
Chemical Synthesis
Diethyl 2-(2-methylpropylidene)malonate is involved in various chemical synthesis processes. One notable application is in the synthesis of diethyl 2-(2-chloronicotinoyl)malonate, a water-soluble carboxylic acid. This compound is a key intermediate in the synthesis of small molecule anticancer drugs, particularly in the development of small molecule kinase inhibitors (Xiong et al., 2018).
Molecular Structure and Analysis
This compound is also significant in the study of molecular structure and properties. For example, studies have focused on the hydrogen bonding due to regioisomerism in related compounds like diethyl 2-[(2-hydroxyanilino)methylidene]malonate. These studies have implications for understanding supramolecular architecture (Ilangovan et al., 2013).
Polymer Chemistry
In polymer chemistry, this compound-related compounds are used as intermediates. For instance, aluminum complexes bearing diethyl 2-((arylamino)methylene)malonate ligands have shown high efficiency and controllability in the ring-opening polymerization of ε-caprolactone (Chang et al., 2019).
Development of Novel Compounds
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound are explored for their potential in drug development. For instance, its role in the synthesis of novel anticancer agents and in the development of small molecule inhibitors is a significant area of study (Xiong et al., 2018).
Safety and Hazards
While specific safety and hazard information for Diethyl 2-(2-methylpropylidene)malonate is not available, general safety measures for handling similar chemical compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .
Properties
IUPAC Name |
diethyl 2-(2-methylpropylidene)propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-5-14-10(12)9(7-8(3)4)11(13)15-6-2/h7-8H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLQZLQKIPCFJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC(C)C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60325029 | |
Record name | Diethyl 2-(2-methylpropylidene)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60325029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5652-68-6 | |
Record name | 5652-68-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408239 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl 2-(2-methylpropylidene)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60325029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.